molecular formula C9H14O2 B2571173 5-Oxaspiro[3.5]nonane-8-carbaldehyde CAS No. 1537697-53-2

5-Oxaspiro[3.5]nonane-8-carbaldehyde

Cat. No.: B2571173
CAS No.: 1537697-53-2
M. Wt: 154.209
InChI Key: WYLCESJBSCIHOZ-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonane-8-carbaldehyde (CAS: 1683529-07-8) is a spirocyclic aldehyde with a molecular formula of C₉H₁₅NO₃ and a molecular weight of 273.33 g/mol . Its structure features a six-membered oxaspiro ring fused to a five-membered nonane system, with an aldehyde functional group at the 8th position.

Properties

IUPAC Name

5-oxaspiro[3.5]nonane-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-7-8-2-5-11-9(6-8)3-1-4-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLCESJBSCIHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537697-53-2
Record name 5-oxaspiro[3.5]nonane-8-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonane-8-carbaldehyde typically involves the formation of the spirocyclic structure followed by the introduction of the aldehyde group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by oxidation of the corresponding alcohol to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization and oxidation steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonane-8-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the positions adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: 5-Oxaspiro[3.5]nonane-8-carboxylic acid.

    Reduction: 5-Oxaspiro[3.5]nonane-8-methanol.

    Substitution: Various substituted spirocyclic compounds depending on the reagents used.

Scientific Research Applications

5-Oxaspiro[3.5]nonane-8-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Its unique structure makes it a useful probe in studying biological systems, particularly in the context of enzyme-substrate interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonane-8-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Oxaspiro[3.5]nonane-8-carboxylic acid (C₉H₁₄O₃)
  • Key Difference : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH) at position 8.
  • Molecular Weight : 170.21 g/mol (vs. 273.33 g/mol for the aldehyde).
  • Reactivity : The carboxylic acid group enables participation in esterification and amidation reactions, contrasting with the aldehyde’s nucleophilic addition reactivity.
  • Applications : Used in peptide coupling and polymer synthesis .
5-Oxaspiro[3.5]nonan-8-ol (C₈H₁₄O₂)
  • Key Difference : Hydroxyl (-OH) group replaces the aldehyde.
  • Molecular Weight : 142.2 g/mol.
  • Reactivity : The hydroxyl group facilitates hydrogen bonding and ether formation, but lacks the electrophilic character of the aldehyde.
  • Applications : Intermediate in drug discovery for hydroxyl-containing bioactive molecules .
5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride (C₈H₁₂ClNO₂)
  • Key Difference : Incorporates a chlorine atom and carbonyl chloride (-COCl) group.
  • Molecular Weight : 189.64 g/mol.
  • Reactivity : Highly electrophilic, suitable for acylations and polymer crosslinking.
  • Applications : Precursor for agrochemicals and specialty polymers .

Heteroatom and Ring Variations

5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS: 1427359-47-4)
  • Key Difference : Nitrogen replaces a carbon in the spiro system (2-aza), with an oxalate counterion.
  • Molecular Formula : C₁₁H₁₈N₂O₅.
  • Reactivity : Basic nitrogen enables coordination chemistry and salt formation.
  • Applications : Explored in metal-organic frameworks (MOFs) and ion-exchange resins .
5-Oxaspiro[3.5]nonane-9-carboxylic acid (CAS: 2306261-64-1)
  • Key Difference : Carboxylic acid group at position 9 instead of 8.
  • Molecular Formula : C₉H₁₄O₃.
  • Reactivity : Positional isomerism affects steric interactions in synthetic pathways.
  • Applications : Studied for chiral resolution in asymmetric catalysis .

Commercial Availability and Pricing

Compound Name CAS Number Price (USD) Key Supplier
5-Oxaspiro[3.5]nonane-8-carbaldehyde 1683529-07-8 Not listed Enamine Ltd
5-Oxaspiro[3.5]nonan-8-ol 1368181-23-0 156.00/100mg ChemBK
5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride N/A 265.00/100mg Multiple vendors
7-Methyl-7-azaspiro[3.5]nonan-2-ol N/A 223.00/250mg Chemistry Services

Biological Activity

5-Oxaspiro[3.5]nonane-8-carbaldehyde is a unique spirocyclic compound that has garnered attention in various fields of research due to its distinctive structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure combined with an aldehyde functional group, which provides it with unique reactivity. The structural formula can be represented as follows:

C10H15O\text{C}_{10}\text{H}_{15}\text{O}

This structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions, which can lead to the formation of various derivatives that may exhibit different biological activities.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the spirocyclic structure may influence binding affinity and specificity towards molecular targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The compound's interaction with specific cellular receptors involved in cell proliferation and survival has been identified as a key factor in its anticancer activity .

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli and 15 µg/mL against S. aureus, indicating potent antimicrobial activity .

Study 2: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

Comparative Analysis

Property This compound Similar Compounds
Chemical Structure Spirocyclic with aldehyde groupVariants with carboxylic acid or alcohol groups
Antimicrobial Activity Effective against Gram-positive/negative bacteriaVaries; some show limited activity
Anticancer Activity Induces apoptosis in cancer cellsVaries; some compounds are less effective
Mechanism of Action Covalent bonding with proteinsVaries; some act through different pathways

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